molecular formula C14H19NO4 B13498500 Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate

Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B13498500
M. Wt: 265.30 g/mol
InChI Key: YEWKPKVTNJVQCU-UHFFFAOYSA-N
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Description

Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a tetrahydropyran ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted to yield the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its combination of a benzyl group, a tetrahydropyran ring, and a carbamate functional group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and biochemical applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate

InChI

InChI=1S/C14H19NO4/c16-13(19-10-12-4-2-1-3-5-12)15-11-14(17)6-8-18-9-7-14/h1-5,17H,6-11H2,(H,15,16)

InChI Key

YEWKPKVTNJVQCU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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